Peptide Coupling Efficiency: Class-Level Inference
In a foundational study by Bodanszky and du Vigneaud (1959), seven different Cbz-amino acid p-nitrophenyl esters were prepared and used for the total synthesis of oxytocin. Lengthening the existing peptide chain by one amino acid was achieved in very satisfactory yields, usually 90–100% of the theoretical amount [1]. The Cbz-p-nitrophenyl esters used included derivatives of leucine, proline, cysteine, asparagine, glutamine, isoleucine, and tyrosine [1]. While 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate was not among the specific esters reported, these data establish a clear baseline for the high coupling efficiency achievable with this general class of active esters. This implies that the target compound can be expected to perform similarly under analogous conditions, making it a reliable building block for solution-phase peptide synthesis [1].
| Evidence Dimension | Peptide chain elongation yield |
|---|---|
| Target Compound Data | Not directly reported; expected within class range of 90–100% |
| Comparator Or Baseline | Seven different Cbz-amino acid p-nitrophenyl esters (Leu, Pro, Cys, Asn, Gln, Ile, Tyr) |
| Quantified Difference | Class average yield 90–100% per coupling step |
| Conditions | Solution-phase peptide synthesis, Cbz protection, p-nitrophenyl ester activation |
Why This Matters
This class-level data provides a quantitative benchmark for researchers to anticipate the coupling efficiency of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate in peptide synthesis, although direct experimental confirmation for this specific ester is lacking.
- [1] Bodanszky, M., & du Vigneaud, V. (1959). Synthesis of Oxytocin by the Nitrophenyl Ester Method. Nature, 183(4671), 1324–1325. View Source
